Cas no 1072901-47-3 (Fmoc-3-amino-2-methylbenzoic Acid)
Fmoc-3-amino-2-methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
- FMOC-(3)ABZ(2-ME)-OH
- FMOC-3-AMINO-2-METHYLBENZOIC ACID
- FMOC-(3)-ATL(2)-OH
- N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-3-AMINO-2-METHYL-BENZOIC ACID
- N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-3-AMINO-2-TOLUIC ACID
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
- Benzoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-
- 3-[(9-Fluorenylmethoxycarbonyl)amino]-2-methylbenzoic acid
- 1072901-47-3
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbenzoic acid
- CS-0262082
- DTXSID10626573
- XSB90147
- SCHEMBL569859
- AKOS012614456
- Fmoc-3-amino-2-methylbenzoic acid, AldrichCPR
- Z1123720121
- G32717
- EN300-81365
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbenzoicacid
- 857-466-0
- DTXCID80577326
- Fmoc-3-amino-2-methylbenzoic Acid
-
- MDL: MFCD01861304
- Inchi: 1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
- InChI Key: PZBXPHGPGVUOMO-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C(=O)O)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 373.13140809g/mol
- Monoisotopic Mass: 373.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 75.6Ų
Fmoc-3-amino-2-methylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041724-1g |
Fmoc-3-amino-2-methylbenzoic acid |
1072901-47-3 | 1g |
2795CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041724-5g |
Fmoc-3-amino-2-methylbenzoic acid |
1072901-47-3 | 5g |
9800CNY | 2021-05-07 | ||
| TRC | F603928-10mg |
Fmoc-3-amino-2-methylbenzoic Acid |
1072901-47-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F603928-50mg |
Fmoc-3-amino-2-methylbenzoic Acid |
1072901-47-3 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | F603928-100mg |
Fmoc-3-amino-2-methylbenzoic Acid |
1072901-47-3 | 100mg |
$ 135.00 | 2022-06-02 | ||
| Matrix Scientific | 041724-1g |
Fmoc-3-amino-2-methylbenzoic acid |
1072901-47-3 | 1g |
$172.00 | 2023-09-10 | ||
| Matrix Scientific | 041724-5g |
Fmoc-3-amino-2-methylbenzoic acid |
1072901-47-3 | 5g |
$603.00 | 2023-09-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041724-1g |
Fmoc-3-amino-2-methylbenzoic acid |
1072901-47-3 | 1g |
2795.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041724-5g |
Fmoc-3-amino-2-methylbenzoic acid |
1072901-47-3 | 5g |
9800.0CNY | 2021-07-05 | ||
| Chemenu | CM452190-250mg |
FMOC-3-AMINO-2-METHYLBENZOIC ACID |
1072901-47-3 | 95%+ | 250mg |
$*** | 2023-04-03 |
Fmoc-3-amino-2-methylbenzoic Acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Fmoc-3-amino-2-methylbenzoic Acid
Comprehensive Guide to Fmoc-3-amino-2-methylbenzoic Acid (CAS No. 1072901-47-3): Properties, Applications, and Innovations
Fmoc-3-amino-2-methylbenzoic Acid (CAS No. 1072901-47-3) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a 2-methylbenzoic acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, making it a critical building block for solid-phase peptide synthesis (SPPS). Its unique structure enables precise control over peptide chain elongation, particularly in the development of therapeutic peptides and bioconjugates.
In recent years, the demand for Fmoc-protected amino acids like Fmoc-3-amino-2-methylbenzoic Acid has surged due to advancements in drug discovery and biotechnology. Researchers frequently search for "Fmoc-3-amino-2-methylbenzoic Acid solubility" or "CAS 1072901-47-3 suppliers," reflecting its importance in lab workflows. The compound’s compatibility with automated peptide synthesizers and its role in high-throughput screening further elevate its relevance in modern R&D.
The Fmoc group in Fmoc-3-amino-2-methylbenzoic Acid offers exceptional stability under basic conditions while being selectively removable via mild base treatment (e.g., piperidine). This property aligns with the growing trend toward green chemistry, as it reduces harsh reagent use. Additionally, its methyl substitution at the 2-position enhances steric control, a feature valued in designing peptide-based drugs targeting GPCRs or enzyme inhibitors.
From a synthetic perspective, CAS 1072901-47-3 is often employed to introduce non-natural amino acids into peptide sequences, addressing challenges like proteolytic stability and bioavailability. FAQs such as "How to purify Fmoc-3-amino-2-methylbenzoic Acid" highlight practical concerns, with reversed-phase HPLC being the gold standard. The compound’s UV-active Fmoc moiety also simplifies monitoring during purification.
Innovations in cancer therapeutics and targeted drug delivery have further propelled interest in this compound. For instance, its incorporation into peptide-drug conjugates (PDCs) improves tumor specificity—a hot topic in precision medicine. Searches for "Fmoc-3-amino-2-methylbenzoic Acid MSDS" or "storage conditions" underscore the need for handling precision, with recommendations to store at -20°C under inert gas.
Beyond pharmaceuticals, Fmoc-3-amino-2-methylbenzoic Acid finds niche applications in material science, such as designing self-assembling peptides for nanotechnology. Its aromatic ring system contributes to π-π stacking interactions, a key factor in creating bioinspired materials. This multidisciplinary utility makes it a staple in both academic and industrial settings.
In summary, Fmoc-3-amino-2-methylbenzoic Acid (CAS No. 1072901-47-3) bridges chemistry and biology, offering solutions for peptide engineering, drug development, and beyond. Its adaptability to emerging trends like AI-driven molecular design ensures its enduring significance in scientific innovation.
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